

# In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)

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## Compound of Interest

Compound Name: 2,5-Dimethoxybenzenesulfonyl chloride

Cat. No.: B075189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-dimethoxybenzenesulfonyl chloride**, a versatile reagent and building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and reactivity, and an exploration of its applications, particularly in the context of drug discovery.

## Chemical and Physical Properties

**2,5-Dimethoxybenzenesulfonyl chloride** is a white to light yellow solid at room temperature. [1] Its chemical structure features a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group. These methoxy groups influence the compound's solubility, reactivity, and stability.[1] The sulfonyl chloride group is highly electrophilic, making the compound reactive towards nucleophiles.[1]

Table 1: Physical and Chemical Properties of **2,5-Dimethoxybenzenesulfonyl Chloride**

Property	Value	Reference(s)
CAS Number	1483-28-9	
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sub>4</sub> S	
Molecular Weight	236.67 g/mol	
Appearance	White to light yellow solid	[1]
Melting Point	112-116 °C	
Boiling Point	359.7 ± 32.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[3]
Flash Point	171.3 ± 25.1 °C	Not applicable
Solubility	Soluble in organic solvents	[1]

## Spectroscopic Data

The structural identity of **2,5-dimethoxybenzenesulfonyl chloride** can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **2,5-Dimethoxybenzenesulfonyl Chloride**

Technique	Data	Reference(s)
$^1\text{H}$ NMR	Spectral data available on PubChem and ChemicalBook.	[4][5]
$^{13}\text{C}$ NMR	Spectral data available on ChemicalBook.	[5]
IR Spectroscopy	Spectral data available on PubChem.	[4]
Mass Spectrometry	GC-MS data available on PubChem, showing a molecular ion peak and characteristic fragmentation patterns.	[4]

## Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

**2,5-Dimethoxybenzenesulfonyl chloride** can be synthesized via the sulfonation of 1,4-dimethoxybenzene. A general method involves the reaction with chlorosulfonic acid. A more detailed procedure is described in the patent literature.

### Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure (CN1434029A).[6]

Materials:

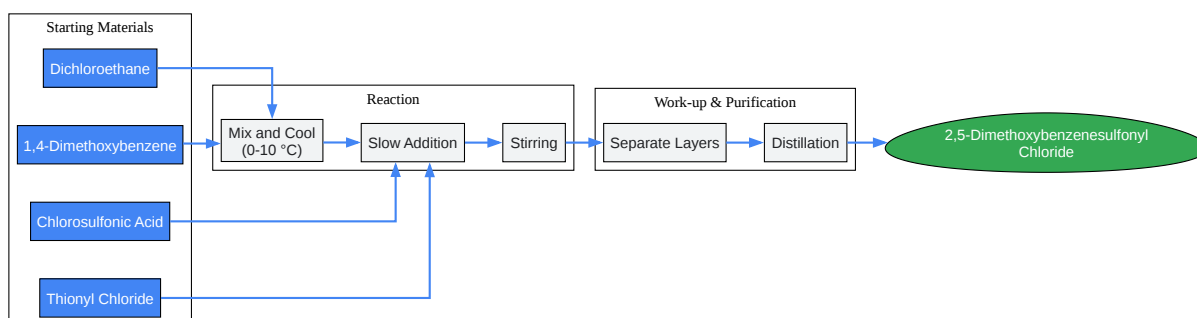
- 1,4-Dimethoxybenzene (p-dimethoxybenzene)
- Dichloroethane
- Chlorosulfonic acid
- Thionyl chloride

- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve 1,4-dimethoxybenzene in dichloroethane with stirring in a reaction vessel.
- Cool the mixture to 0-10 °C using an ice bath.
- Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution while maintaining the temperature between 0-10 °C.
- After the addition is complete, continue stirring for a specified period.
- Separate the lower organic layer.
- Distill the organic layer to obtain **2,5-dimethoxybenzenesulfonyl chloride** as a yellow solid.

Note: This protocol is a general outline. For precise stoichiometry, reaction times, and purification details, consulting the original patent is recommended.



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Caption: Synthesis workflow for **2,5-dimethoxybenzenesulfonyl chloride**.

## Reactivity and Synthetic Applications

The primary utility of **2,5-dimethoxybenzenesulfonyl chloride** in organic synthesis lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.

### Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.<sup>[7]</sup>

## Experimental Protocol: General Synthesis of N-Aryl-2,5-dimethoxybenzenesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

## Materials:

- **2,5-Dimethoxybenzenesulfonyl chloride**
- Substituted aniline
- Pyridine or triethylamine
- Dichloromethane (DCM) or other suitable aprotic solvent
- Standard laboratory glassware

## Procedure:

- Dissolve the substituted aniline (1.0 - 1.2 equivalents) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **2,5-dimethoxybenzenesulfonyl chloride** (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product with DCM, wash the organic layer with dilute acid and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

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Caption: Generalized reaction scheme for sulfonamide formation.

## Applications in Drug Development

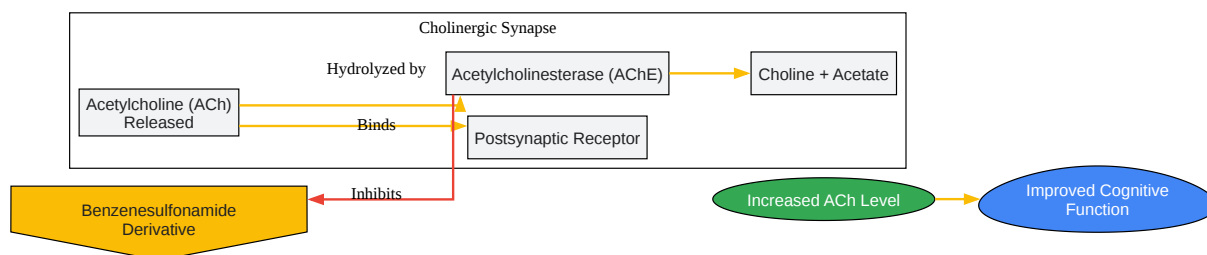
While several commercial suppliers note that **2,5-dimethoxybenzenesulfonyl chloride** is a potent inhibitor of the enzyme acetylcholinesterase (AChE), primary research literature to substantiate this specific claim with quantitative data (e.g.,  $IC_{50}$  values) for the sulfonyl chloride itself is not readily available.[8]

However, the broader class of benzenesulfonamide derivatives has been extensively investigated for acetylcholinesterase inhibitory activity.[1][9][10] The sulfonamide moiety is a well-established pharmacophore that can interact with the active site of various enzymes.[7]

## Acetylcholinesterase Inhibition by Benzenesulfonamide Derivatives

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Numerous studies have demonstrated that benzenesulfonamide derivatives can act as effective AChE inhibitors.[1][9][10] The mechanism of action typically involves the sulfonamide moiety binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine.[7] This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function.

While direct evidence for the AChE inhibitory activity of **2,5-dimethoxybenzenesulfonyl chloride** is lacking in the peer-reviewed literature, it serves as a valuable precursor for the synthesis of 2,5-dimethoxybenzenesulfonamide derivatives. These derivatives are promising candidates for evaluation as acetylcholinesterase inhibitors, given the established activity of this class of compounds.[1][9]



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Caption: Role of AChE inhibitors in cholinergic neurotransmission.

## Safety Information

**2,5-Dimethoxybenzenesulfonyl chloride** is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Table 3: GHS Hazard Information for **2,5-Dimethoxybenzenesulfonyl Chloride**

Hazard Statement	Code	Description
H314	Causes severe skin burns and eye damage	[4]

## Conclusion

**2,5-Dimethoxybenzenesulfonyl chloride** is a valuable and reactive chemical intermediate. Its synthesis from readily available starting materials and its straightforward conversion to sulfonamides make it an important tool for synthetic chemists. While its direct biological activity



as an acetylcholinesterase inhibitor requires further validation through peer-reviewed studies, its role as a scaffold for the generation of potential drug candidates in this class is significant. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of novel sulfonamides derived from this versatile building block.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075189#2-5-dimethoxybenzenesulfonyl-chloride-cas-number-1483-28-9>]

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